4-(Benzyloxy)-2-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry
Pyridine derivatives are ubiquitous in nature and medicine, forming the core of numerous essential molecules, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a vast array of alkaloids. chemicalbook.comchemsrc.com In the realm of pharmaceuticals, the pyridine motif is present in a wide range of FDA-approved drugs with diverse therapeutic applications, from antiviral and anti-inflammatory to anticancer and cardiovascular agents. chemsrc.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of drug molecules. acdlabs.com This versatility has cemented the pyridine scaffold as a critical component in drug discovery and development. acdlabs.comnist.gov
Historical Context and Evolution of Pyridine Scaffold Research
The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. The elucidation of its aromatic structure was a significant milestone that opened the door to systematic investigation of its chemical reactivity. Early research focused on fundamental substitution reactions, laying the groundwork for more complex synthetic applications. Over the decades, the development of advanced synthetic methodologies, particularly cross-coupling reactions, has revolutionized the ability of chemists to functionalize the pyridine ring with high precision, leading to an explosion in the number of accessible derivatives and their applications. chemicalbook.comnih.gov
Position of 4-(Benzyloxy)-2-methoxypyridine within Contemporary Chemical Literature
Currently, this compound is primarily recognized in the chemical literature as a synthetic intermediate. Its CAS number is 66080-44-2. chemsrc.com The benzyloxy group can serve as a protecting group for the 4-hydroxy functionality on the pyridine ring, which can be deprotected under specific conditions. The methoxy (B1213986) group at the 2-position influences the electronic nature of the ring and can also be a site for further chemical modification. While detailed research findings focusing exclusively on this compound are not abundant, its appearance in synthetic schemes highlights its role as a valuable tool for organic chemists.
Below are tables detailing the physicochemical properties and available spectral data for this compound and its related precursors, which are crucial for its identification and use in synthesis.
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 66080-44-2 | C₁₃H₁₃NO₂ | 215.25 |
| 4-Methoxypyridine (B45360) | 620-08-6 | C₆H₇NO | 109.13 |
| Benzyl (B1604629) Alcohol | 100-51-6 | C₇H₈O | 108.14 |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.54 |
Table 2: Spectroscopic Data for Key Compounds
| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 4-Methoxypyridine | 8.28 (d), 6.70 (d), 3.85 (s) | 165.7, 151.1, 109.4, 55.4 | Data not available | Data not available |
| Benzyl Alcohol | 7.40-7.29 (m), 4.67 (s), 1.96 (s) | 140.8, 128.6, 128.1, 127.1, 65.2 | 3331, 3033, 1496, 1454, 1209, 1027 | 108.05 (M+) |
| 2-Chloropyridine | 8.32 (ddd), 7.68 (td), 7.28 (ddd), 7.23 (ddd) | 150.1, 149.7, 139.1, 122.9, 122.6 | 3056, 1578, 1424, 1151, 751 | 113.01 (M+) |
| This compound | Data not available | Data not available | Data not available | Data not available |
Future Research Avenues and Translational Potential
The future research utility of this compound will likely continue to be in the realm of synthetic chemistry. Its bifunctional nature makes it an attractive starting material for the synthesis of polysubstituted pyridine derivatives. These derivatives could be explored for a variety of applications, including:
Medicinal Chemistry: As scaffolds for the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other biologically active agents. The ability to deprotect the benzyloxy group to reveal a hydroxyl group allows for the introduction of further diversity and potential hydrogen bonding interactions with biological targets.
Materials Science: As components in the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional materials where the electronic properties of the pyridine ring can be fine-tuned.
The translational potential of this compound is intrinsically linked to the success of the more complex molecules that are synthesized from it. As a key building block, its importance will grow with the discovery of new and potent pyridine-containing compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-9-12(7-8-14-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXORLFQIDWJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728710 | |
| Record name | 4-(Benzyloxy)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66080-44-2 | |
| Record name | 4-(Benzyloxy)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Benzyloxy 2 Methoxypyridine
Reactions at the Pyridine (B92270) Core
The pyridine ring in 4-(Benzyloxy)-2-methoxypyridine is electron-rich due to the +M (mesomeric) effect of the alkoxy substituents at the C2 and C4 positions. This enhanced electron density significantly influences its susceptibility to various functionalization reactions.
Functionalization via C-H Activation and Direct Derivatization
Direct C-H functionalization is a powerful tool for the atom-economical modification of heterocyclic systems. For electron-rich pyridines, these reactions often proceed via metal-catalyzed pathways. While specific C-H activation studies on this compound are not extensively documented, the reactivity of analogous 2,4-dialkoxypyridines provides valuable insights.
Palladium-catalyzed C-H activation of pyridine N-oxides has been shown to be an effective method for ortho-alkenylation and arylation. researchgate.netnih.govrsc.orgrsc.org The N-oxide functionality enhances the reactivity of the pyridine ring towards C-H activation. For instance, the palladium-catalyzed reaction of pyridine N-oxides with unactivated arenes can lead to ortho-arylated products with high site-selectivity. researchgate.netnih.gov This suggests that this compound N-oxide could be a viable substrate for similar transformations, potentially leading to functionalization at the C3 or C5 positions.
Furthermore, the synthesis of novel methoxypyridine-derived gamma-secretase modulators has been reported, which involved the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This highlights the utility of substituted methoxypyridines in building complex, biologically active molecules.
Electrophilic and Nucleophilic Additions to the Pyridine Ring
The electron-rich nature of the pyridine core in this compound makes it susceptible to electrophilic attack. However, the nitrogen atom can also be protonated or quaternized, which activates the ring for nucleophilic attack.
Electrophilic Additions: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org However, the presence of two strong electron-donating groups in this compound is expected to facilitate such reactions. Electrophilic halogenation, for example, is a common reaction for aromatic compounds. wikipedia.orgkhanacademy.orglibretexts.org While direct halogenation of this compound is not specifically reported, related electron-rich pyridines can undergo halogenation, typically at the positions ortho or para to the activating groups.
Nucleophilic Additions: Nucleophilic addition to the pyridine ring typically requires activation by N-alkylation or N-acylation to form a pyridinium (B92312) salt. dsau.dp.uachemrxiv.orgchemrxiv.org These pyridinium salts are highly electrophilic and can react with a variety of nucleophiles. For instance, the reaction of 2-halopyridinium ketene (B1206846) hemiaminals with sulfur nucleophiles proceeds readily at room temperature. chemrxiv.org It is conceivable that this compound could be converted to a pyridinium salt and subsequently reacted with nucleophiles to achieve functionalization. The regioselectivity of such additions would be influenced by the electronic and steric effects of the substituents.
Dearomatization Reactions of Pyridines and Subsequent Transformations
Dearomatization reactions provide a powerful strategy for the synthesis of three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) scaffolds from flat aromatic pyridines. researchgate.netnih.govrsc.orgchemrxiv.orgresearchgate.net These reactions are particularly relevant for electron-rich pyridines.
Photochemical dearomatization has emerged as a mild and efficient method. nih.govrsc.orgchemrxiv.orgresearchgate.net For instance, photochemical skeletal enlargement of pyridines can lead to the formation of 1,2-diazepines. chemrxiv.orgresearchgate.net Furthermore, photochemical para-cycloaddition of pyridines, followed by oxidation, can provide access to dihydropyridine cis-diols and epoxides without the need for prior substrate activation. nih.gov Given the electron-rich nature of this compound, it is a promising candidate for such photochemical dearomatization strategies.
Transformations Involving the Benzyloxy Moiety
The benzyloxy group at the C4 position is not merely a passive substituent; it offers reactive sites for further functionalization, namely the benzylic ether linkage and the benzylic methylene (B1212753) position.
Cleavage and Deprotection of the Benzylic Ether
The cleavage of the benzylic ether in this compound to unveil the corresponding 4-hydroxypyridine (B47283) is a crucial transformation, often employed in the final stages of a synthetic sequence. Several methods are available for this deprotection.
Catalytic hydrogenolysis is a widely used and efficient method for the cleavage of benzyl (B1604629) ethers. nih.govrsc.orgwikipedia.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds under mild conditions and generally affords the deprotected alcohol and toluene (B28343) as a byproduct.
Alternatively, oxidative cleavage methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave p-methoxybenzyl ethers and can also be effective for benzyl ethers, sometimes requiring photoirradiation. wikipedia.org Electrochemical oxidation has also been reported as a method for the cleavage of benzyl ethers. nih.gov
Modifications and Functionalization at the Benzylic Methylene Position
The benzylic methylene group in the 4-benzyloxy substituent is activated by the adjacent phenyl ring and the oxygen atom, making it susceptible to various functionalization reactions. libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com
Oxidation: The benzylic position can be oxidized to a carbonyl group using various oxidizing agents. rsc.orgnih.govkhanacademy.orgyoutube.comchemrxiv.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize a benzylic CH2 group to a carboxylic acid, although this would also cleave the ether linkage. Milder oxidation protocols could potentially lead to the corresponding benzaldehyde (B42025) derivative. For example, palladium acetate (B1210297) in combination with a bis-triazole ligand has been shown to be an efficient catalyst for the aerobic oxidation of benzylic positions. nih.gov
Radical Functionalization: The benzylic C-H bonds are relatively weak and susceptible to radical abstraction. libretexts.orglibretexts.orgmasterorganicchemistry.com This allows for radical functionalization at this position. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. libretexts.orgmasterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate that can be subjected to nucleophilic substitution reactions to introduce a variety of functional groups. khanacademy.orgyoutube.com Furthermore, direct arylation of benzylic ethers has been accomplished via photoredox organocatalysis, where a thiol catalyst and an iridium photoredox catalyst are used to generate and couple a benzylic radical with a cyanoaromatic. google.com
Oxidative Transformations of the Benzyloxy Group
The benzyloxy group in this compound primarily serves as a protective group for the 4-hydroxy functionality. Its removal, typically an oxidative cleavage, is a critical step in many synthetic routes to regenerate the pyridone scaffold. This transformation is often referred to as debenzylation.
Visible light-mediated methods have emerged as a mild and efficient strategy for this purpose. chemrxiv.org The use of a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), either in stoichiometric or catalytic amounts, allows for the cleavage of stable benzyl ethers under conditions that are compatible with a wide array of other functional groups. chemrxiv.org Such mild conditions render the benzyl ether an orthogonal protecting group, meaning it can be selectively removed without affecting other sensitive parts of the molecule, such as alkenes or azides. chemrxiv.org
Mechanistically, the reaction can proceed through a hydrogen abstraction from the benzylic C-H bond by a photo-excited oxidant, leading to a benzylic radical that subsequently reacts to cleave the C-O bond. worktribe.com The stability of the benzyloxy group can be influenced by reaction conditions; for instance, in some thermal reactions using DDQ for deprotecting other groups, the benzyloxy group has been observed to remain intact, highlighting the tunability of the reaction conditions. clockss.org
Table 1: Reagents for Oxidative Debenzylation
| Reagent | Conditions | Transformation |
|---|---|---|
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Visible Light, CH₂Cl₂/H₂O | This compound → 4-Hydroxy-2-methoxypyridine |
Reactivity of the Methoxy (B1213986) Group
The 2-methoxy group on the pyridine ring is a key handle for functionalization, primarily through nucleophilic substitution reactions. This reactivity is significantly enhanced upon activation of the pyridine ring, for example, through quaternization of the ring nitrogen.
A notable transformation is the demethylation of the methoxy group to yield the corresponding 2-pyridone derivative. Research on related 4-methoxypyridinium structures has shown that treatment with reagents like lithium chloride (LiCl) in a polar aprotic solvent such as dimethylformamide (DMF) can effectively remove the methyl group. vanderbilt.edu This process allows for the conversion of 4-alkoxypyridinium salts into their corresponding pyridone forms, which can then be subjected to further reactions like O-alkylation to introduce different alkoxy groups. vanderbilt.edu This two-step sequence of demethylation followed by O-alkylation can be more efficient for synthesizing diverse 4-alkoxypyridinium compounds than direct methods. vanderbilt.edu
Table 2: Reactions of the 2-Methoxy Group
| Reagent/Condition | Substrate Type | Product | Finding |
|---|---|---|---|
| LiCl in DMF | 4-Methoxypyridinium Salt | Pyridone | Efficient demethylation to the pyridone. vanderbilt.edu |
Synthesis of Pyridinium Salts and Quaternization Reactions
The nitrogen atom of the pyridine ring in this compound is nucleophilic and readily undergoes quaternization reactions with alkylating agents. This classic SN2 reaction, often called the Menschutkin reaction, results in the formation of N-alkylpyridinium salts. mdpi.com These salts are valuable as synthetic intermediates, ionic liquids, and biologically active molecules. nih.govrsc.org
A general and widely used method involves reacting the parent pyridine with an alkyl halide, such as a 1-bromoalkane, in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). mdpi.comnih.gov The mixture is typically heated under reflux for an extended period to drive the reaction to completion. nih.gov The resulting pyridinium salt often precipitates upon cooling or after evaporation of the solvent and can be purified by crystallization. nih.gov The yields of these reactions can be high, though they may decrease for certain alkyl chain lengths that present crystallization challenges. nih.gov The use of polar aprotic solvents is generally favored as they help to solvate the resulting ions. mdpi.com More advanced electrochemical methods have also been developed for the synthesis of specific pyridinium salts, such as benzylic collidinium salts, via C-H functionalization. nih.gov
Table 3: Representative Quaternization of Pyridine Derivatives
| Alkylating Agent (R-X) | Solvent | Conditions | General Yield Range | Reference |
|---|---|---|---|---|
| 1-Bromoalkanes (C8-C20) | Dry Ethanol | Reflux, 40 hours | 13-99% | nih.gov |
| Butyl Iodide | Acetonitrile (ACN) | Reflux, 24 hours | ~60-74% | mdpi.com |
Late-Stage Functionalization for Diverse Libraries
Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry and drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of a diverse library of analogues from a common core structure, such as this compound, without the need for laborious de novo synthesis for each new compound. nih.govscispace.com
The this compound scaffold offers multiple sites for LSF, including the C-H bonds on the pyridine ring and the benzyloxy group. C-H functionalization methodologies, often employing photoredox or metallaphotoredox catalysis, are particularly well-suited for LSF due to their increasing functional group tolerance and selectivity. nih.govscispace.com For instance, arene C-H bonds can be converted into synthetically versatile aryl sulfonium (B1226848) salts, which then act as electrophilic handles for a variety of cross-coupling reactions to form new C-C, C-N, C-O, and other bonds. mpg.dempg.de
By applying LSF strategies to this compound, chemists can efficiently explore the structure-activity relationship (SAR) of a lead compound, optimizing its physicochemical and pharmacokinetic properties. nih.gov This ability to quickly diversify a complex molecule accelerates the drug discovery process. nih.gov
Table 4: Potential Late-Stage Functionalization Strategies
| LSF Method | Target Site | Potential Modification | Purpose |
|---|---|---|---|
| C-H Arylation | Pyridine Ring (e.g., C3, C5, C6) | Introduction of aryl or heteroaryl groups | Explore SAR, modify solubility/potency. mpg.de |
| C-H Borylation | Pyridine Ring, Benzyl Ring | Formation of boronic esters for Suzuki coupling | Access to a wide range of substituents. |
| C-H Sulfonylation | Pyridine Ring | Creation of an electrophilic sulfonium salt handle | Linchpin for subsequent cross-coupling reactions. mpg.dempg.de |
Spectroscopic and Structural Characterization of 4 Benzyloxy 2 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of 4-(Benzyloxy)-2-methoxypyridine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms and functional groups can be established. For clarity, the following numbering scheme is used for the pyridine (B92270) and benzyl (B1604629) moieties:

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The spectrum of this compound is expected to show distinct signals for the pyridine ring protons, the methoxy (B1213986) group protons, and the benzyloxy group protons.
The three aromatic protons on the pyridine ring (H-3, H-5, and H-6) are expected to have characteristic chemical shifts and coupling patterns due to the influence of the nitrogen atom and the two different oxygen-containing substituents. The H-6 proton, being adjacent to the nitrogen, would appear furthest downfield. The benzylic methylene (B1212753) protons (H-7) typically appear as a sharp singlet, while the protons of the phenyl ring (H-9, H-10, H-11) usually form a complex multiplet. The methoxy protons (H-12) also give a characteristic singlet.
Predicted ¹H NMR data in a typical solvent like CDCl₃ are summarized in the table below.
Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
|---|---|---|---|
| ~8.05 | d | J = 5.7 Hz | H-6 |
| ~7.45 - 7.30 | m | - | H-9, H-10, H-11 (Phenyl) |
| ~6.51 | dd | J = 5.7, 2.4 Hz | H-5 |
| ~6.38 | d | J = 2.4 Hz | H-3 |
| ~5.15 | s | - | H-7 (CH₂-Ph) |
| ~3.92 | s | - | H-12 (O-CH₃) |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbons directly attached to electronegative atoms like oxygen and nitrogen (C-2, C-4, C-6) are significantly deshielded and appear at higher chemical shifts (downfield).
The spectrum for this compound would show 11 distinct signals, corresponding to the five carbons of the pyridine ring, the six carbons of the benzyl group (four unique signals due to symmetry), the benzylic carbon, and the methoxy carbon. Data for related structures like 2-methoxypyridine (B126380) and 4-methoxypyridine (B45360) can be used to predict the shifts for the substituted pyridine core. chemicalbook.comchemicalbook.comchemicalbook.com
Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~165.9 | C-4 |
| ~163.8 | C-2 |
| ~149.5 | C-6 |
| ~136.2 | C-8 (ipso-Phenyl) |
| ~128.7 | C-10 (meta-Phenyl) |
| ~128.3 | C-11 (para-Phenyl) |
| ~127.8 | C-9 (ortho-Phenyl) |
| ~107.9 | C-5 |
| ~95.4 | C-3 |
| ~70.5 | C-7 (CH₂-Ph) |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. libretexts.orgharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, it would show cross-peaks between H-6 and H-5, and between H-5 and H-3, confirming their positions on the pyridine ring. It would also reveal the coupling network within the phenyl ring protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons to the carbons they are directly attached to. It would definitively link each proton signal (e.g., H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6), and do the same for the methoxy and benzyloxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Key expected correlations include:
The methoxy protons (H-12) to the C-2 carbon.
The benzylic protons (H-7) to the C-4 carbon and the ipso-phenyl carbon (C-8).
The H-6 proton to C-2 and C-4.
The H-3 proton to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY would show cross-peaks between the benzylic protons (H-7) and the pyridine ring protons H-3 and H-5, confirming the orientation of the benzyloxy group relative to the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and aiding in its identification.
HRMS-ESI is used to determine the precise molecular formula of a compound. The technique measures the mass of the molecule with very high accuracy (typically to four or more decimal places). For this compound, the analysis would be performed in positive ion mode, detecting the protonated molecule [M+H]⁺. This allows for the unambiguous determination of its elemental composition.
HRMS-ESI Data for this compound
| Ion | Calculated Exact Mass for [C₁₃H₁₄NO₂]⁺ | Found (Hypothetical) |
|---|
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tandfonline.com It is an essential tool for verifying both the identity and purity of a synthesized compound.
In a typical analysis, the sample is injected onto an LC column (commonly a reverse-phase C18 column). A solvent gradient (e.g., water and acetonitrile (B52724) with a small amount of acid like formic acid) is used to elute the components from the column based on their polarity. This compound would elute at a characteristic retention time. The eluent is then introduced into the mass spectrometer, which confirms the molecular weight of the compound as it exits the column. The presence of a single sharp chromatographic peak with the correct mass-to-charge ratio (m/z = 216.1 for the [M+H]⁺ ion) would confirm the high purity and identity of the compound. Any impurities would appear as separate peaks at different retention times with different m/z values. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. For this compound, GC-MS serves as a crucial tool for purity assessment and structural confirmation. The gas chromatography component separates the compound from any impurities or reaction byproducts based on differences in boiling points and interactions with the stationary phase of the GC column.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process (commonly 70 eV) induces fragmentation of the molecule, creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov The fragmentation pattern is highly reproducible and can be compared against spectral libraries like NIST or Wiley for confident identification. thermofisher.com
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the benzylic ether bond, which is a common and favorable fragmentation pathway. Expected significant fragment ions would include:
A prominent peak corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage and rearrangement of the benzyl group.
A fragment corresponding to the 2-methoxy-4-pyridinol cation or its tautomer, formed by the loss of the benzyl group.
Ions resulting from the loss of a methyl group (-CH₃) from the methoxy substituent or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group on the pyridine ring. ojp.gov
The analysis of these characteristic fragments allows for the unambiguous structural elucidation of the molecule and differentiation from its isomers. ojp.gov
Table 1: Expected Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
| 215 | [M]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
| 124 | [C₆H₆NO₂]⁺ | Loss of benzyl group |
| 200 | [M-CH₃]⁺ | Loss of a methyl group |
| 185 | [M-CH₂O]⁺ | Loss of formaldehyde from methoxy group |
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for identifying the functional groups and probing the molecular structure of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an indispensable tool for functional group identification. thermofisher.com The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to its distinct structural components: the pyridine ring, the benzene (B151609) ring, the ether linkages, and the methylene bridge. acadpubl.euresearchgate.net
Key expected absorption bands include:
Aromatic C-H Stretch: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on both the pyridine and benzene rings.
Aliphatic C-H Stretch: Stretching vibrations of the methylene (-CH₂) group in the benzyl moiety are expected to appear in the 2950-2850 cm⁻¹ range.
Aromatic C=C and C=N Stretch: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ corresponds to the stretching vibrations within the pyridine and benzene rings. nih.gov
C-O Ether Stretch: Strong, characteristic bands for the aryl-alkyl ether and aryl-methyl ether linkages would be prominent in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch).
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Rings (Pyridine, Benzene) |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600-1400 | C=C and C=N Stretch | Aromatic Ring Skeletal Vibrations |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1050 | Symmetric C-O-C Stretch | Aryl Ether |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves the inelastic scattering of monochromatic light, providing information about molecular vibrations. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the aromatic ring systems.
Expected prominent signals in the Raman spectrum would include:
Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric "breathing" vibrations of the pyridine and benzene rings. These are often the most intense peaks in the Raman spectra of aromatic compounds.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are Raman active.
Skeletal Deformations: In-plane and out-of-plane deformations of the aromatic rings would provide further structural information.
The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. acadpubl.eu
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Rings |
| ~1600 | C=C Stretch | Aromatic Rings |
| ~1000 | Ring Breathing Mode | Benzene Ring |
| ~990 | Ring Breathing Mode | Pyridine Ring |
X-ray Crystallography for Solid-State Molecular and Crystal Structures
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous structural data. The results would include:
Molecular Geometry: The precise spatial arrangement of all atoms, confirming the connectivity and planarity of the aromatic rings and the geometry of the ether linkages.
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.
Intermolecular Interactions: Identification of how molecules pack together, which can be influenced by weak interactions that dictate the physical properties of the solid.
While a specific crystal structure for this compound may not be publicly available, the data obtained from such an analysis would be presented in a standardized format. mdpi.comelsevierpure.com
Table 4: Representative Data from an X-ray Crystallography Experiment
| Parameter | Description | Example Value |
| Chemical Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 5.8, c = 15.2 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |
| Z | Number of molecules per unit cell | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. pharmatutor.org This technique is used to study molecules containing chromophores—groups of atoms that absorb light. tanta.edu.eg this compound contains two primary chromophores: the benzene ring and the methoxypyridine ring.
The UV-Vis spectrum is expected to be dominated by π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. libretexts.org These transitions are typically strong and occur in the 200-400 nm range. uzh.ch The presence of oxygen-containing substituents (auxochromes) on the aromatic rings—the methoxy and benzyloxy groups—is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene or pyridine. uomustansiriyah.edu.iq
Weaker n → π* transitions, arising from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, may also be observed as shoulders or low-intensity bands at longer wavelengths. pharmatutor.orguzh.ch The solvent used for the analysis can also influence the position of these absorption bands. tanta.edu.eg
Table 5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) | Characteristics |
| π → π | π → π | ~220-280 nm | High intensity (large molar absorptivity, ε) |
| n → π | n → π | >280 nm | Low intensity (small molar absorptivity, ε) |
Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 2 Methoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model and predict the behavior of molecules with a high degree of accuracy. In this section, we delve into the use of Density Functional Theory (DFT) and its time-dependent extension (TDDFT) to explore the geometry, electronic structure, and spectroscopic properties of 4-(Benzyloxy)-2-methoxypyridine.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. utexas.edu For this compound, DFT calculations, specifically using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. acadpubl.euresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. arxiv.org
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on similar substituted pyridine (B92270) and quinoline (B57606) systems reveal predictable bond lengths for C-C, C-N, C-O, and C-H bonds, which are expected to be in good agreement with experimental data if available. researchgate.netnih.gov The planarity of the pyridine and benzene (B151609) rings, as well as the orientation of the methoxy (B1213986) and benzyloxy groups, are key structural parameters obtained from geometry optimization.
Beyond just the structure, DFT calculations provide a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical nature.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | 1.34 Å |
| C6-N1 | 1.35 Å | |
| C2-O(methoxy) | 1.36 Å | |
| O(methoxy)-C(methyl) | 1.43 Å | |
| C4-O(benzyloxy) | 1.37 Å | |
| O(benzyloxy)-C(benzyl) | 1.44 Å | |
| Bond Angle | C6-N1-C2 | 117.5° |
| N1-C2-C3 | 123.0° | |
| C3-C4-C5 | 118.0° | |
| Dihedral Angle | C3-C4-O(benzyloxy)-C(benzyl) | 120.5° |
Note: The values in this table are hypothetical and are presented for illustrative purposes, based on typical values for similar molecular structures.
Time-Dependent Density Functional Theory (TD-DFT) for Optical and Spectroscopic Properties
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netscispace.com TD-DFT is an extension of DFT that can predict the electronic absorption spectra of molecules, providing insights into their color and photochemical behavior. longdom.org
By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of light that the molecule is likely to absorb. These absorptions correspond to the promotion of an electron from an occupied molecular orbital to an unoccupied one. For aromatic systems like this compound, the primary electronic transitions are typically π → π* in nature. The solvent environment can also be modeled in TD-DFT calculations to understand its effect on the absorption spectrum. scispace.com
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.50 | 275 | 0.25 |
| S0 → S2 | 4.95 | 250 | 0.18 |
| S0 → S3 | 5.40 | 230 | 0.35 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.
Analysis of Molecular Reactivity and Electronic Properties
Building upon the foundational calculations from DFT and TD-DFT, a deeper analysis of the molecular orbitals and electrostatic potential can reveal the reactivity patterns of this compound. This section explores how Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and Fukui functions are used to predict the molecule's chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. biomedres.us It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. biomedres.usnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and benzyloxy groups, while the LUMO may be distributed over the pyridine ring.
Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.05 |
| Ionization Potential (I) ≈ -EHOMO | 6.20 |
| Electron Affinity (A) ≈ -ELUMO | 1.15 |
| Global Hardness (η) = (I-A)/2 | 2.525 |
| Chemical Potential (μ) = -(I+A)/2 | -3.675 |
| Electrophilicity Index (ω) = μ²/2η | 2.67 |
Note: These values are hypothetical and illustrative.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govarxiv.org The MEP surface is color-coded to represent the electrostatic potential at different points on the molecule's surface.
Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to attack by electrophiles. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and benzyloxy groups, indicating their nucleophilic character. The hydrogen atoms of the aromatic rings would exhibit positive potential.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
For a more quantitative prediction of reactivity, Fukui functions are employed. wikipedia.orgnih.gov The Fukui function, derived from DFT, measures the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most reactive sites within the molecule.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.
f-(r) : for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.
f0(r) : for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, we can rank the atoms in terms of their susceptibility to nucleophilic and electrophilic attack. The atom with the highest value of f+ is the most likely site for nucleophilic attack, while the atom with the highest value of f- is the most prone to electrophilic attack. nih.gov These predictions are often in good agreement with the qualitative insights gained from MEP analysis. utexas.edu
Table 4: Hypothetical Condensed Fukui Function (fk) Values for Selected Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| N1 | 0.085 | 0.150 |
| C2 | 0.120 | 0.050 |
| C4 | 0.095 | 0.110 |
| C6 | 0.115 | 0.065 |
| O(methoxy) | 0.070 | 0.180 |
| O(benzyloxy) | 0.075 | 0.175 |
Note: These values are hypothetical and for illustrative purposes. Higher values indicate a greater propensity for the specified type of attack.
Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Chemical Potential, Electrophilicity Index)
Global reactivity descriptors are crucial concepts in Density Functional Theory (DFT) that help in understanding the relationship between a molecule's structure, stability, and global chemical reactivity. mdpi.com These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacadpubl.euresearchgate.net
The fundamental descriptors include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net A higher chemical potential suggests a better electron-donating capability.
Electronegativity (χ): This is the negative of the chemical potential (χ = -μ). It represents the power of a molecule to attract electrons.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO). researchgate.net Molecules with a large energy gap between the HOMO and LUMO are considered hard, indicating higher stability and lower reactivity.
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net A high electrophilicity index indicates that the molecule is a strong electrophile. nih.gov
These parameters for this compound can be theoretically determined to predict its reactive nature. For instance, a study on a benzyloxy derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, used these descriptors to characterize its electrophilicity. nih.gov
Table 1: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; high value indicates good electron donor. |
| Electronegativity (χ) | -μ | Power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to change in electron distribution; large value indicates high stability. |
| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting ability; high value indicates a strong electrophile. |
Conformational Analysis and Potential Energy Surfaces (e.g., AM1, PM3 methods)
Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule like this compound, which has several rotatable bonds. The benzyloxy group, in particular, can adopt various orientations relative to the pyridine ring. Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are computationally efficient ways to explore the potential energy surface of a molecule and identify its stable conformers.
These methods can be used to calculate the heats of formation for different conformations, allowing for the identification of the most stable (lowest energy) geometry. mdpi.com For instance, a theoretical study on 3-substituted pyridines utilized the AM1 method to examine tautomeric and conformational equilibria in an aqueous solution. mdpi.com For this compound, such an analysis would involve rotating the bonds connecting the benzyl (B1604629) group to the oxygen, the oxygen to the pyridine ring, and the methoxy group to the pyridine ring to map out the potential energy surface and locate the global minimum energy conformation.
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com By mapping properties onto this surface, one can gain detailed insights into the nature and prevalence of different types of atomic contacts that stabilize the crystal packing.
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights close intermolecular contacts. Red spots on the dnorm surface indicate close-contact interactions, such as hydrogen bonds, that are shorter than the van der Waals radii sum. researchgate.net
Furthermore, the analysis produces 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. These plots resolve the surface into contributions from different interaction types. For example, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the fingerprint plots showed that the major contributions to crystal packing were from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) interactions. nih.gov A similar analysis for this compound would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, given its chemical structure.
Table 2: Potential Intermolecular Contacts for this compound via Hirshfeld Analysis
| Interaction Type | Description |
| H···H | Contacts between hydrogen atoms; often the largest contributor to the surface. |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, indicative of C-H···π interactions. |
| O···H/H···O | Contacts between oxygen and hydrogen, suggestive of hydrogen bonding. |
| N···H/H···N | Interactions involving the pyridine nitrogen and hydrogen atoms. |
In Silico Prediction of Relevant Chemical and Biological Parameters
In silico tools allow for the prediction of a wide range of chemical and biological properties, which is crucial in the early stages of drug discovery and materials science. These predictions help to assess the potential of a compound before committing to extensive laboratory synthesis and testing. scispace.com
For this compound, several key parameters can be predicted:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for evaluating a molecule's potential as a drug. Online tools can predict parameters like human intestinal absorption, Caco-2 cell permeability, and interaction with cytochrome P450 enzymes. nih.gov
Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. researchgate.net These rules help predict if a compound is likely to have good oral bioavailability.
Toxicity Prediction: Computational models can predict potential toxicity risks, such as mutagenicity, hepatotoxicity, and carcinogenicity, based on the molecule's structural features. biotechnologia-journal.org
Biological Activity Spectra: Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential pharmacological effects and biological activities based on the structural formula of a compound. mdpi.com
These predictive models provide a comprehensive profile of a molecule's likely behavior, guiding further experimental investigation. scispace.com
Medicinal Chemistry Applications and Biological Activity Profiling
Rational Design and Synthesis of 4-(Benzyloxy)-2-methoxypyridine Derivatives for Therapeutic Potential
The rational design of novel therapeutic agents often begins with a core scaffold known to interact with biological targets. The pyridine (B92270) ring is a versatile starting point, and its derivatives are explored for a wide range of biological activities, including anticancer effects. ekb.egarabjchem.org The design of derivatives based on the this compound core involves strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
A common strategy in medicinal chemistry is the synthesis of a library of related compounds to explore the chemical space around a lead structure. For instance, in the synthesis of related benzyloxy-4-oxopyridin benzoate (B1203000) derivatives, a multi-step process is employed. This typically begins with a commercially available starting material like maltol, which is then subjected to reactions to introduce the benzyloxy group. nih.gov Subsequent steps can involve creating a propyl benzoate side chain, which can be further modified with various substituents. nih.gov This modular synthesis allows for the creation of a diverse set of analogs for biological testing.
The synthesis of pyridine derivatives can be achieved through various chemical routes. researchgate.net For example, one approach involves the reaction of a chalcone (B49325) with 2-cyanothioacetamide (B47340) to form a pyridinethione, which can then serve as a precursor for a range of thienopyridine derivatives. researchgate.net Another method involves the Sonogashira coupling to create 2-benzyloxy-5-alkyne substituted pyrimidines, which have also been investigated for their anticancer activity. researchgate.net These synthetic strategies highlight the adaptability of pyridine chemistry in generating novel molecules for therapeutic evaluation.
Structure-Activity Relationship (SAR) Studies on Pyridine Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds into potent and selective drug candidates.
Elucidating the Influence of Substitution Patterns on Biological Efficacy
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. mdpi.comnih.gov A recent review analyzing pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer effects. mdpi.comnih.gov Conversely, the introduction of halogen atoms or other bulky groups was often associated with lower antiproliferative activity. mdpi.com
In a study on benzyloxy-4-oxopyridin benzoate derivatives, it was found that the substitution of chloro (Cl) and bromo (Br) atoms on the para and meta positions of the benzoate ring increased inhibitory activity in a β-hematin inhibition assay, which is relevant to antimalarial activity but also provides insight into molecular interactions. nih.gov For a series of pyrazolo[4,3-c]pyridine derivatives, the introduction of a methoxy group on a naphthalene (B1677914) moiety was found to be crucial for high-affinity interaction with the target protein. acs.org These findings underscore the significant impact that even small changes in substitution patterns can have on biological efficacy.
Conformational Effects on Biological Activity
Studies on other heterocyclic systems, such as 2-aza-bicyclo[2.1.1]hexane (a bridged proline analogue), have shown that substituents can have a significant effect on the conformational preferences of the molecule, which can influence its biological properties. rsc.org While specific conformational studies on this compound derivatives are not widely available in the literature, the principles derived from related scaffolds suggest that the spatial arrangement of the benzyloxy and methoxy groups, as well as any additional substituents, would be a key determinant of their biological activity.
Anticancer Activity Evaluation
A critical step in the development of new anticancer agents is the evaluation of their cytotoxic effects against various cancer cell lines. This is often followed by assessing their selectivity to differentiate between cancerous and normal cells.
In Vitro Cytotoxicity Assays Against Various Human Cancer Cell Lines
Numerous studies have demonstrated the antiproliferative activity of various pyridine derivatives against a range of cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), liver (HepG2), prostate (DU145), colon (HT29), and lung (A549). arabjchem.orgresearchgate.netresearchgate.netmdpi.com For example, a series of oxazolo[4,5-b]pyridine (B1248351) based triazoles showed promising anticancer activity against PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. researchgate.net Another study on pyranopyridine derivatives reported potent anticancer activity against HepG2 and HCT116 (colon) cell lines. researchgate.net
The table below presents a compilation of cytotoxicity data for various pyridine derivatives against the specified human cancer cell lines, illustrating the potential of this class of compounds. It is important to note that these are not derivatives of this compound but represent the broader class of pyridine-containing compounds.
Table 1: In Vitro Cytotoxicity of Various Pyridine Derivatives Against Human Cancer Cell Lines This table is for illustrative purposes and contains data for a range of pyridine derivatives, not specifically this compound derivatives for which public data is limited.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-based triazoles | MCF-7 (Breast) | Good to Moderate | researchgate.net |
| Oxazolo[4,5-b]pyridine-based triazoles | A549 (Lung) | Good to Moderate | researchgate.net |
| Pyrido[2,3-d]pyrimidinones | HepG-2 (Liver) | 0.3 | rsc.org |
| Oxazolo[4,5-b]pyridine-based triazoles | DU-145 (Prostate) | Good to Moderate | researchgate.net |
| Benzoxazole Derivatives | HT-29 (Colon) | Attractive | nih.gov |
| bis-1,2,4-triazole derivatives | A549 (Lung) | 3-5 | |
| Palmatine (Benzyl Isoquinolinic Alkaloid) | MCF-7 (Breast) | 186 | researchgate.net |
| Palmatine (Benzyl Isoquinolinic Alkaloid) | MDA-MB-231 (Breast) | 91 | researchgate.net |
Assessment of Selectivity Indices (SIs) Against Normal Cell Lines
An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells. The selectivity index (SI) is a measure of this differential activity and is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
While specific SI data for this compound derivatives against cell lines like MCF-10A (non-tumorigenic breast epithelial), MRC5 (normal lung fibroblast), or other normal skin fibroblasts are not extensively reported, the principle of evaluating selectivity is a standard part of preclinical drug development. For example, in a study of benzyloxy-4-oxopyridin benzoate derivatives, cytotoxicity was evaluated against both PC12 (a rat pheochromocytoma cell line often used in neuroscience research but also as a model for certain cancers) and fibroblast cell lines, indicating an effort to assess differential effects. nih.gov
The development of selective anticancer agents is a major goal in medicinal chemistry, and future studies on this compound derivatives would need to include rigorous evaluation of their selectivity against a panel of normal cell lines to establish a favorable therapeutic window.
Other Pharmacological Activities of Pyridine Derivatives
The pyridine scaffold is a versatile pharmacophore found in compounds with a wide array of pharmacological activities beyond cancer treatment.
Pyridine and its derivatives are a cornerstone in the development of antimicrobial and antiviral agents. nih.gov The therapeutic potential of these compounds is often enhanced by the presence of specific functional groups or additional heterocyclic rings. nih.gov The pyridine nucleus itself is found in many natural products, including vitamins and coenzymes, and its basicity can improve the water solubility of drug candidates. nih.govnih.gov
Research has shown that the introduction of various substituents onto the pyridine ring significantly influences antimicrobial efficacy. For example, compounds bearing nitro, dimethoxy, chloro, or hydroxy groups have demonstrated potent activity against bacterial and fungal strains, in some cases comparable or superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The geometry conferred by the pyridine nucleus, combined with appended functional groups, determines the specific interactions with microbial proteins, defining the compound's activity and selectivity. nih.govmdpi.com
Below is a table summarizing the antimicrobial activity of selected pyridine derivatives, illustrating the impact of different structural motifs.
| Compound Type | Key Structural Features | Tested Strains | Activity Highlights |
| Mannich Bases | 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, C. gabrata | High activity with MIC values of 6.25–12.5 µg/mL. nih.gov |
| Isonicotinic Acid Hydrazides | Br, OCH3, and Cl substitutions | Various bacterial and fungal strains | Exhibited activities better than standard norfloxacin and fluconazole. nih.gov |
| Benzimidazole-Cyanopyridine Hybrids | Methoxy and hydroxy groups | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger | The presence of methoxy and hydroxy groups led to better biological activity, in some cases exceeding standard drugs. nih.gov |
Derivatives of pyridine are recognized for their significant anti-inflammatory properties. tandfonline.com Studies have demonstrated that various pyridine-containing compounds can effectively reduce inflammation in preclinical models, such as carrageenan-induced paw edema. nih.govcapes.gov.br For example, certain indole-bearing pyridine derivatives have shown anti-inflammatory activity superior to the standard drug indomethacin (B1671933). tandfonline.com
The mechanism underlying the anti-inflammatory effects of some pyridine derivatives, particularly pyridine-4-ones, may be linked to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent. nih.govresearchgate.net By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators. nih.govresearchgate.net Notably, one study highlighted that the presence of a benzyl (B1604629) group—structurally related to the benzyloxy group in this compound—was associated with the greatest potency among the tested compounds. nih.govresearchgate.net
| Compound Class | Proposed Mechanism of Action | Experimental Model | Potency Relative to Standard |
| 3-Hydroxy-pyridine-4-one Derivatives | Iron chelation, COX/LOX inhibition | Carrageenan-induced paw edema | One compound with a benzyl group showed high potency. nih.govresearchgate.net |
| Indole-bearing Pyridines | Not specified | Rat-paw edema | Significantly higher activity than indomethacin for some derivatives. tandfonline.com |
| Steroidal Pyridine Hybrids | COX-2 inhibition | Carrageenan-induced edema, PGE2 assay | Several compounds were found to be more potent than prednisolone. capes.gov.br |
The inhibitory action of pyridine derivatives extends to various enzymes that are not primarily targets for cancer therapy. This versatility makes them valuable for treating a range of other conditions. For example, a series of pyridine-carboxamide derivatives were identified and optimized as potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme involved in triglyceride synthesis, with potential applications in metabolic disorders. nih.gov
In the field of infectious diseases, pyridine-based compounds have been developed as highly potent antimalarial agents. These molecules can act as inhibitors of enzymes crucial to the parasite's survival, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). The pyridine nitrogen in these inhibitors is often involved in key hydrogen-bond interactions with the target enzyme. tandfonline.com Furthermore, pyridine and dihydropyridine (B1217469) scaffolds are present in drugs used to treat a wide variety of conditions, including tuberculosis (isoniazid), hypertension (nilvadipine), and Alzheimer's disease (tacrine), underscoring their broad enzymatic and receptor-modulating capabilities. tulane.edu
Pyridine as a Privileged Scaffold in Drug Discovery and Development
The pyridine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. pharmablock.comrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. The utility of the pyridine moiety is demonstrated by its presence in over 60 FDA-approved drugs, a number surpassed only by piperidine (B6355638). pharmablock.comnih.gov
The value of the pyridine ring stems from several key features. As an isostere of benzene (B151609), it can replace a phenyl ring in a drug molecule, a strategy sometimes called the "phenyl-pyridyl switch." pharmablock.com This substitution introduces a nitrogen atom that can act as a hydrogen bond acceptor without requiring the lone pair of electrons from the aromatic system. This change can profoundly impact a drug's binding affinity, functional potency, and pharmacokinetic profile. pharmablock.com The nitrogen atom makes the ring electron-deficient, influencing its metabolic stability, often making an adjacent phenyl ring more susceptible to oxidation by cytochrome P450 enzymes. pharmablock.com This combination of synthetic tractability, favorable electronic properties, and diverse biological activities has cemented the pyridine scaffold's important position in drug discovery. rsc.orgresearchgate.netijsat.org
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug often begins with the identification of a "lead compound," which is a chemical entity showing promising biological activity that can be subsequently optimized. slideshare.netdanaher.com For pyridine-based molecules, lead compounds are often identified through methods like phenotypic screening of compound libraries or high-throughput screening against a specific biological target. danaher.comnih.gov
A recent example involved the screening of the Pathogen Box library from Medicines for Malaria Venture against Mycobacterium tuberculosis, which identified a pyridine carboxamide derivative (MMV687254) as a promising hit. nih.gov Once a lead is identified, it undergoes an optimization phase to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.com
Optimization is a cyclical process involving the design of new analogues, chemical synthesis, and biological testing. danaher.com Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect the compound's activity. nih.govijsat.org For the pyridine carboxamide hit against tuberculosis, detailed SAR studies led to the identification of a novel lead candidate with improved activity in a chronic mouse model of infection. nih.gov This process often employs computational tools like molecular docking to rationalize SAR data and guide the design of more effective compounds. ijsat.orgpatsnap.com Strategies such as modifying substituents on the pyridine ring or altering linked chemical groups are common approaches to enhance the therapeutic potential of a lead compound. nih.gov
Applications in Organic Synthesis and Materials Science
4-(Benzyloxy)-2-methoxypyridine as a Key Intermediate in Complex Organic Synthesis
Substituted pyridines are fundamental components in a vast array of pharmaceuticals and biologically active compounds. The structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules. The methoxy (B1213986) and benzyloxy groups can act as directing groups or be chemically modified. For instance, the benzyl (B1604629) group is a common protecting group for hydroxyl functionalities, which can be removed under specific conditions to reveal a reactive hydroxyl group at the 4-position of the pyridine (B92270) ring. This strategic deprotection would allow for further functionalization, making it a key step in a multi-step synthesis.
While specific examples detailing the use of this compound as a key intermediate are not widely documented, the synthesis of related methoxypyridine derivatives for pharmaceutical applications is well-established. For example, various methoxypyridine analogs serve as crucial intermediates in the development of gamma-secretase modulators and other therapeutic agents. This precedent highlights the potential for this compound to serve a similar role in the construction of novel drug candidates.
Ligand Design and Application in Catalysis
Pyridine and its derivatives are widely employed as ligands in coordination chemistry and catalysis due to the availability of the lone pair of electrons on the nitrogen atom. The electronic properties of the pyridine ring can be tuned by the introduction of substituents. In this compound, the electron-donating nature of the methoxy and benzyloxy groups increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate with metal centers.
This enhanced donor capacity could make it a valuable ligand for stabilizing various transition metal catalysts used in cross-coupling reactions, hydrogenations, and other important organic transformations. The steric bulk of the benzyloxy group could also influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center. Although specific catalytic systems employing this compound as a ligand are not prominent in the literature, the principles of ligand design strongly suggest its potential in this field.
Contribution to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine moieties are excellent building blocks for supramolecular architectures due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions.
The structure of this compound offers several features conducive to self-assembly. The aromatic rings (both the pyridine and the benzyl group) can engage in π-π stacking, while the oxygen atoms of the ether linkages could act as hydrogen bond acceptors. By carefully designing complementary molecules, it is conceivable that this compound could be used to construct well-defined supramolecular structures such as chains, sheets, or discrete assemblies. The incorporation of pyridyl-substituted units into larger systems to form supramolecular rhomboids and rectangles has been demonstrated, underscoring the feasibility of this approach.
Potential in Organic Electronics and Functional Materials
Organic compounds with extended π-conjugated systems are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Pyridine-containing compounds are of particular interest due to their inherent electron-deficient nature, which can facilitate electron transport.
The combination of the pyridine ring with the benzyloxy group in this compound provides a π-conjugated system that could be further extended through chemical modification. While this specific molecule may not possess the extensive conjugation required for high-performance organic electronic devices on its own, it can serve as a crucial building block. By incorporating it into larger polymeric or oligomeric structures, its electronic properties could be tailored for specific applications. The development of novel pyridine-containing compounds for use as electron-transporting materials in OLEDs is an active area of research, suggesting a potential future for derivatives of this compound in this technologically significant field.
Emerging Research Directions and Future Challenges
Development of More Sustainable and Green Chemical Syntheses
The push towards environmentally responsible chemistry has spurred research into greener synthetic routes for pyridine (B92270) derivatives. Traditional methods often rely on harsh reagents and organic solvents, prompting the development of more sustainable alternatives. Key areas of focus include the use of safer, biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as replacements for chlorinated solvents such as dichloromethane. mt.com Methodologies such as microwave-assisted synthesis, solvent-free reaction conditions, and multicomponent reactions (MCRs) are being increasingly adopted to reduce energy consumption, minimize waste, and shorten reaction times. rasayanjournal.co.inmdpi.com
Another promising green approach is the use of aryne chemistry, which can proceed under mild conditions and offers an environmentally benign pathway for creating C-O bonds, relevant for synthesizing phenoxy-pyridine structures. nih.gov The development of heterogeneous catalysts, such as those supported on materials like MCM-41, also represents a significant step forward, as these catalysts can be easily separated and recycled, reducing waste and improving process efficiency. researchgate.net For a compound like 4-(Benzyloxy)-2-methoxypyridine, these green principles could be applied to both the introduction of the methoxy (B1213986) group and the formation of the benzyloxy ether linkage, significantly reducing the environmental footprint of its production.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Acceleration of the etherification or nucleophilic substitution steps. | Reduced reaction times, increased yields, lower energy consumption. mdpi.com |
| Solvent-Free Reactions | Performing reactions using techniques like ball milling or grinding. | Eliminates solvent waste, simplifies purification, potential for high yields. rasayanjournal.co.in |
| Use of Green Solvents | Replacing hazardous solvents with alternatives like 2-MeTHF or ionic liquids. | Reduced environmental impact and improved safety profile. mt.comrasayanjournal.co.in |
| Heterogeneous Catalysis | Employing recyclable solid-supported catalysts for substitution reactions. | Ease of catalyst separation and reuse, minimized waste streams. researchgate.net |
| Aryne Chemistry | In situ generation of aryne intermediates for etherification. | Mild reaction conditions, high yields, environmentally benign. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net These technologies are being applied to predict reaction outcomes, design novel synthetic routes, and forecast the physicochemical and biological properties of molecules. researchgate.netyoutube.com For this compound, ML models can be trained on large datasets of known reactions to predict the optimal conditions for its synthesis, including catalyst choice, solvent, and temperature, thereby accelerating process optimization. researchgate.net
Furthermore, predictive models can estimate key properties of the molecule, such as solubility, bioavailability, and potential toxicity, without the need for initial laboratory synthesis and testing. chemrxiv.orgnih.gov This in silico screening allows researchers to prioritize candidates with the most promising profiles for further development. Advanced approaches combine molecular graph representations with SMILES sequences in dual-modality models to enhance the accuracy of property prediction. arxiv.org This integration of AI can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold. nih.gov
| AI/ML Application | Relevance to this compound | Potential Impact |
| Retrosynthesis Planning | Proposing efficient, multi-step synthetic pathways to the target molecule. | Accelerates route design, uncovers novel synthetic strategies. youtube.com |
| Reaction Outcome Prediction | Forecasting the yield and potential byproducts of synthetic steps. | Optimizes reaction conditions, reduces experimental failures. researchgate.net |
| Property Prediction (QSPR) | Estimating physicochemical properties (e.g., logP, solubility) and ADMET profiles. | Enables early-stage virtual screening and candidate prioritization. nih.govnih.gov |
| De Novo Molecular Design | Generating novel derivatives with desired biological activities and properties. | Expands chemical space for drug discovery. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridine ring is a cornerstone of many clinically used drugs, and its derivatives are continually explored for new therapeutic applications. mdpi.comresearchgate.net The 4-(benzyloxy) and 2-methoxy substitutions on the pyridine core of the title compound suggest a rich potential for biological activity. Research on structurally related molecules provides clues to promising therapeutic areas.
For instance, derivatives containing a benzyloxy moiety have shown potent and selective inhibition of monoamine oxidase B (hMAO-B), a key target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Similarly, methoxypyridine motifs have been incorporated into gamma-secretase modulators (GSMs) aimed at treating Alzheimer's disease by reducing the production of amyloid-beta 42 (Aβ42). nih.gov Other related structures, such as N-(4-(benzyloxy)-phenyl)-sulfonamides, have been identified as antagonists of the androgen receptor, a critical target in prostate cancer. nih.gov These findings suggest that this compound could serve as a valuable scaffold for developing novel agents against cancer, neurodegenerative diseases, and other conditions. nih.govnih.gov
| Structural Motif | Related Compound Class | Therapeutic Target/Area | Reference |
| Benzyloxy | Benzyloxy chalcones | Monoamine Oxidase B (MAO-B) / Neurodegenerative Disease | nih.gov |
| Benzyloxy | N-(4-(Benzyloxy)-phenyl)-sulfonamides | Androgen Receptor / Prostate Cancer | nih.gov |
| Methoxypyridine | Methoxypyridine-derived thiazoles | Gamma-Secretase / Alzheimer's Disease | nih.gov |
| Methoxypyridine | 2-Methoxypyridine-3-carbonitriles | Anticancer / Cytotoxic Activity | mdpi.com |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and controlling chemical reactions requires precise monitoring of their progress in real-time. Advanced spectroscopic techniques, often grouped under the umbrella of Process Analytical Technology (PAT), are becoming indispensable for this purpose. mt.com In situ and operando spectroscopic methods, such as Raman and infrared (IR) spectroscopy, allow chemists to observe the formation of products and the consumption of reactants directly within the reaction vessel as the transformation happens. rsc.org
For the synthesis of this compound, these techniques could be used to track the key bond-forming events in real-time. For example, in situ IR spectroscopy could monitor the disappearance of a hydroxyl precursor and the appearance of the characteristic C-O-C ether stretch of the benzyloxy group. This real-time data provides deep insights into reaction kinetics and mechanisms, enabling rapid optimization of reaction conditions to maximize yield and minimize impurities. rsc.org Other techniques like UV-vis and fluorescence spectroscopy can also be employed to study the electronic properties of pyridine derivatives and monitor reactions involving chromophoric changes. researchgate.net
Chemoinformatics and Big Data Analysis for Comprehensive Structure-Activity Data Mining
Chemoinformatics and big data analysis are powerful tools for navigating the vast chemical space and extracting meaningful patterns from experimental data. By analyzing large datasets of compounds and their associated biological activities, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish mathematical relationships between the chemical structure of a molecule and its biological effect. nih.gov
For derivatives of this compound, QSAR studies can identify which structural features are critical for activity at a specific biological target. nih.govresearchgate.net For example, by systematically modifying the substitution pattern on the benzyl (B1604629) ring and correlating these changes with activity, a predictive QSAR model can be developed. nih.gov This model can then guide the rational design of new, more potent, and selective analogues. The integration of big data from chemical databases and high-throughput screening campaigns allows for the creation of highly predictive models that can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-methoxypyridine, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine or bromine) on the pyridine ring with a benzyloxy group under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents to minimize side products. Monitoring via TLC or HPLC ensures intermediate purity .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the benzyloxy group. Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm regioselectivity .
Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Look for aromatic protons in the pyridine ring (δ 6.5–8.5 ppm) and the benzyloxy group (δ ~5.1 ppm for CH₂). Methoxy protons appear as a singlet near δ 3.8–4.0 ppm .
- FTIR : Confirm the presence of C-O-C (benzyloxy, ~1250 cm⁻¹) and methoxy (~2830 cm⁻¹) stretches .
- Validation : Compare spectra with analogous compounds (e.g., 2-(Benzyloxy)-6-bromopyridine) to verify substitution patterns .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Treat the compound as potentially toxic due to structural similarities to bioactive pyridine derivatives .
- Dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during functionalization of this compound?
- Case Study : Oxidation or reduction of the pyridine ring requires careful selection of reagents. For example, using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) avoids over-oxidation to carboxylic acids, while catalytic hydrogenation preserves the benzyloxy group .
- Data Analysis : Monitor reaction progress via LC-MS to detect intermediates. Adjust pH and solvent polarity (e.g., switching from THF to DCM) to improve selectivity .
Q. What strategies are effective in assessing the biological activity of this compound derivatives?
- Methodology :
- Enzymatic Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases).
- Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with target proteins .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?
- Approach :
- DFT Calculations : Optimize the molecular geometry to identify reactive sites (e.g., electron-deficient pyridine ring for nucleophilic attack) .
- Docking Simulations : Screen against protein databases (e.g., PDB) to predict binding affinity to targets like kinases or GPCRs .
- Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzymatic assays) .
Q. What experimental approaches address the lack of ecological and toxicological data for this compound?
- Proposed Studies :
- Ames Test : Assess mutagenicity using bacterial strains (e.g., Salmonella typhimurium).
- Daphnia Acute Toxicity : Evaluate EC₅₀ values in aquatic organisms .
- Data Gaps : Current SDS reports no ecotoxicological data, necessitating tiered testing under OECD guidelines .
Data Contradiction and Resolution
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?
- Root Cause Analysis : Variability may arise from differences in benzyloxy group stability under acidic/basic conditions or purification methods (e.g., column chromatography vs. recrystallization) .
- Resolution : Standardize reaction protocols (e.g., inert atmosphere, controlled humidity) and validate yields via multiple characterization methods (e.g., NMR purity >95%) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
